molecular formula C8H14ClNO2 B2852149 Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2416218-09-0

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Cat. No.: B2852149
CAS No.: 2416218-09-0
M. Wt: 191.66
InChI Key: KYOYTSMQIIGIRI-XPUUQOCRSA-N
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Description

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2.ClH. It is a derivative of azabicyclo[310]hexane, a bicyclic structure containing nitrogen

Synthetic Routes and Reaction Conditions:

  • Enantioselective Synthesis: One common synthetic route involves the enantioselective C–H activation step, which allows for the formation of the bicyclic structure with high enantiomeric purity.

  • Lactam Oxidation: Another method includes the oxidation of a lactam precursor, avoiding the use of peroxides on a larger scale.

  • Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes to achieve high yield and purity. This may include the use of catalysts and specific reaction conditions to control the stereochemistry of the product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the nitrogen-containing ring to other functional groups.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of different derivatives.

  • Substitution: Substitution reactions at various positions on the bicyclic ring can lead to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include peroxides, although safer alternatives are preferred in industrial settings.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, potentially leading to amines or alcohols.

  • Substitution Products: A wide range of substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems, especially those involving nitrogen-containing heterocycles.

  • Industry: Utilized in the synthesis of materials and chemicals that require specific structural features.

Comparison with Similar Compounds

  • Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride: A structural isomer with a different position of the carboxylate group.

  • Azabicyclo[3.1.0]hexan: A related compound without the ethyl group.

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: A similar compound with a different functional group.

Uniqueness: Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and biological activity compared to its isomers and related compounds.

This comprehensive overview provides a detailed understanding of cis-ethyl 3-azabicyclo[310]hexane-1-carboxylate hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLVMVRPIVJYLB-QMGYSKNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12C[C@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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